(-)-JM-1232

Analgesia Pain Models In Vivo Pharmacology

Anesthetic neurotoxicity researchers require GABA A modulators with aqueous solubility and validated developmental safety. (-)-JM-1232 (MR04A3) meets this need as a water-soluble isoindolin-1-one hypnotic that avoids propylene glycol solubilizers required by lipid-soluble benzodiazepines. • CI50 values: 2.96 (thermal), 3.06 (mechanical), 2.27 (visceral) mg/kg i.p. in rodent pain models. • Synergistic propofol co-administration reduces propofol dose and accelerates recovery. • Quantified vasorelaxation in human gastroepiploic artery rings for cardiovascular safety benchmarking.

Molecular Formula C24H27N3O2
Molecular Weight 389.5 g/mol
CAS No. 1013427-48-9
Cat. No. B1672964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-JM-1232
CAS1013427-48-9
Synonyms3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one
JM 1232
JM-1232
JM1232
Molecular FormulaC24H27N3O2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5
InChIInChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1
InChIKeyMBGOHVUPIPFVMM-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JM-1232 Procurement and Research Guide


(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one, known in the literature as (-)-JM-1232 or MR04A3, is an isoindolin-1-one derivative [1]. It is a nonbenzodiazepine hypnotic that acts as an agonist at the benzodiazepine binding site of the GABA A receptor [2]. Clinically, it has been investigated as a water-soluble sedative and potential anesthetic agent [3]. It is available for research use under catalog numbers such as HY-108035 [2].

JM-1232: Why Generic Substitution Fails


Substituting (3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one with a generic benzodiazepine or other GABA A agonist fails due to its unique isoindolin-1-one scaffold, which confers distinct physicochemical and pharmacological properties [1]. Its water solubility differentiates it from lipid-soluble benzodiazepines like midazolam, enabling an aqueous formulation (MR04A3) that avoids the need for solubilizing agents like propylene glycol [2]. Furthermore, in vivo studies demonstrate a differential side-effect profile, specifically a reduced impact on respiratory depression and a lack of accumulation after repeated dosing, which are critical differentiators for experimental and therapeutic reliability [3].

JM-1232 Comparative Evidence


In Vivo Analgesic Potency in Mouse Pain Models

JM-1232 demonstrates potent, quantifiable analgesic effects across multiple pain modalities in mice. This data provides a quantitative baseline for comparing its efficacy to other analgesics and sedatives [1].

Analgesia Pain Models In Vivo Pharmacology

Neonatal Apoptosis vs. Midazolam & Propofol

In a neonatal mouse model, JM-1232 induced significantly lower levels of apoptosis compared to propofol or midazolam at doses achieving equivalent sedative effects. This provides a direct, quantitative safety differentiation [1].

Neurotoxicity Developmental Anesthesia Apoptosis

Synergy with Propofol and Dose Reduction

JM-1232 exhibits a supra-additive (synergistic) interaction with propofol, allowing for a significant reduction in the dose of propofol required for hypnosis. This unique property differentiates it from other sedatives [1].

Drug Synergy Combination Therapy Anesthesia

Vasorelaxation in Human Artery vs. Midazolam and Propofol

JM-1232 relaxes human vascular smooth muscle in a dose-dependent manner. This effect was directly compared to midazolam and propofol across a range of clinically relevant concentrations [1].

Vascular Pharmacology Human Tissue Anesthetic Side Effects

No Adult Behavioral Deficits After Neonatal Exposure

Neonatal administration of JM-1232(-) does not lead to detectable behavioral deficits in adulthood, a critical differentiator from other widely-used intravenous anesthetics like propofol and midazolam, which are known to cause such deficits [1].

Developmental Neurotoxicity Behavioral Pharmacology Anesthetic Safety

JM-1232 Research and Industrial Applications


In Vivo Analgesia and Sedation Studies

JM-1232 is directly applicable for in vivo studies in rodents investigating acute thermal, mechanical, and visceral pain. Its well-defined CI50 values in these models (2.96, 3.06, and 2.27 mg/kg i.p., respectively) provide a quantitative basis for dose selection and experimental design [1].

Developmental Neurotoxicity (AIDN) Studies

This compound is a unique research tool for developmental neuroscience. Its demonstrated ability to avoid long-term behavioral deficits in mice after neonatal exposure [2] and its lower induction of apoptosis compared to midazolam and propofol [3] make it essential for studying the mechanisms of AIDN and for benchmarking safer anesthetic protocols.

Novel Anesthetic Combination Regimens

JM-1232 is suitable for research into new combination anesthesia strategies. Its synergistic interaction with propofol, which allows for a significant reduction in the required propofol dose and accelerates recovery time [4], offers a clear path for developing multi-drug protocols with potentially improved safety and efficacy profiles.

Human Vascular Pharmacology Studies

For researchers conducting ex vivo human vascular studies, JM-1232 provides a valuable comparator to established sedatives like midazolam and propofol. Its vasorelaxation effect has been quantified in human gastroepiploic artery rings, offering a benchmark for studies on the cardiovascular side effects of anesthetic agents [5].

Technical Documentation Hub

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